molecular formula C16H16N2O2S B224566 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole

2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole

Cat. No. B224566
M. Wt: 300.4 g/mol
InChI Key: BRMLDHYFQWGCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an imidazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cell signaling pathways. Inhibition of PDE enzymes leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn leads to the activation of protein kinase A (PKA) and subsequent inhibition of cancer cell growth.

Biochemical And Physiological Effects

Studies have shown that 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole in lab experiments is its ability to inhibit the activity of PDE enzymes. This makes it a useful tool for studying the role of cAMP signaling pathways in cancer cell proliferation and other cellular processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can vary depending on the concentration and duration of exposure.

Future Directions

There are several potential future directions for research on 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of more specific targets for this compound, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole can be achieved using different methods. One of the most common methods involves the reaction of 1-naphthylsulfonyl chloride with imidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with isopropyl iodide to yield 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole. Other methods include the reaction of 1-naphthylsulfonyl chloride with imidazole in the presence of a palladium catalyst, or the reaction of 2-isopropyl-1H-imidazole with 1-naphthylsulfonyl chloride in the presence of a base.

Scientific Research Applications

2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole has been extensively studied for its potential applications in various fields. One of its primary applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole has been studied for its potential use as a fluorescent probe in bioimaging applications.

properties

Product Name

2-isopropyl-1-(1-naphthylsulfonyl)-1H-imidazole

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

1-naphthalen-1-ylsulfonyl-2-propan-2-ylimidazole

InChI

InChI=1S/C16H16N2O2S/c1-12(2)16-17-10-11-18(16)21(19,20)15-9-5-7-13-6-3-4-8-14(13)15/h3-12H,1-2H3

InChI Key

BRMLDHYFQWGCKR-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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